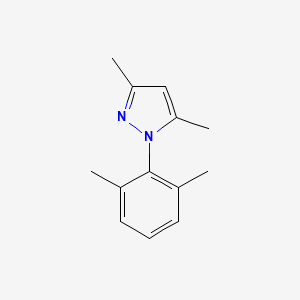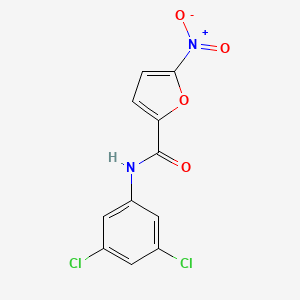![molecular formula C23H23N3O2 B6019607 {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6019607.png)
{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is also known as CR845 and is currently being studied for its ability to treat various medical conditions. The purpose of
Mecanismo De Acción
The mechanism of action for CR845 involves the activation of the kappa opioid receptor (KOR), which is found in the central nervous system and peripheral tissues. The activation of KOR leads to the inhibition of neurotransmitter release, resulting in analgesic and anti-inflammatory effects. Additionally, the activation of KOR has been shown to reduce itchiness and improve gastrointestinal function.
Biochemical and Physiological Effects:
CR845 has been shown to have several biochemical and physiological effects, including the inhibition of neurotransmitter release, the reduction of inflammation, and the improvement of gastrointestinal function. The compound has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the release of anti-inflammatory cytokines, such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CR845 in lab experiments is its specificity for KOR, which allows for the selective activation of this receptor. Additionally, the compound has been shown to have a good safety profile, with minimal side effects. However, one of the limitations of using CR845 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CR845, including the investigation of its potential therapeutic applications in other medical conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term safety and efficacy of the compound, as well as its potential interactions with other medications. Finally, the development of more effective methods for administering CR845, such as through the use of nanoparticles or liposomes, may also be an area of future research.
Métodos De Síntesis
The synthesis method for CR845 involves several steps, including the reaction of 2-naphthylmagnesium bromide with 1,3-cyclopropyl-1H-pyrazole-5-carboxylic acid, followed by the reaction of the resulting product with piperidine and acetic anhydride. The final product is then purified through column chromatography to yield CR845.
Aplicaciones Científicas De Investigación
CR845 has been studied for its potential therapeutic applications in various medical conditions, including pain, pruritus, and opioid-induced constipation. The compound has been shown to have analgesic and anti-inflammatory effects, as well as the ability to reduce itchiness and improve gastrointestinal function.
Propiedades
IUPAC Name |
[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(18-10-7-15-4-1-2-5-17(15)12-18)19-6-3-11-26(14-19)23(28)21-13-20(24-25-21)16-8-9-16/h1-2,4-5,7,10,12-13,16,19H,3,6,8-9,11,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBFUBWNXPHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=C2)C3CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)

![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6019558.png)
![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)


![8-[2-(1-adamantyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6019575.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6019591.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-2-yl)-5-methoxybenzamide](/img/structure/B6019600.png)
![N-(4-isopropoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6019601.png)